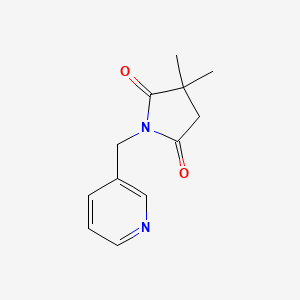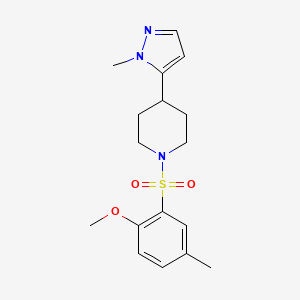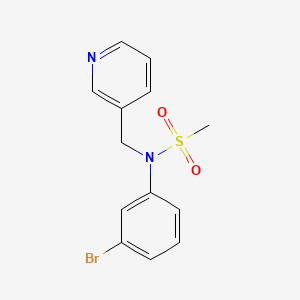
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea involves its interaction with the dopamine D3 receptor. It acts as a partial agonist, which means it binds to the receptor and activates it to a lesser extent than the endogenous ligand dopamine. This leads to a decrease in dopamine release, which can be beneficial in neurological disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has various biochemical and physiological effects. It has been found to decrease drug-seeking behavior in animal models of addiction, suggesting its potential as a therapeutic agent for drug addiction. It has also been shown to improve cognitive function in animal models of schizophrenia, indicating its potential as a treatment for this disorder. Additionally, it has been found to have a low potential for abuse and addiction, making it a safer alternative to other drugs used in the treatment of these disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea in lab experiments is its high affinity for the dopamine D3 receptor, which allows for the study of this receptor and its involvement in various neurological disorders. Additionally, it has a low potential for abuse and addiction, making it a safer alternative to other drugs used in these studies. However, one of the limitations is its relatively new discovery, which means there is still much to learn about its pharmacological properties and potential therapeutic applications.
未来方向
There are several future directions for the study of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea. One direction is to further investigate its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems and receptors, which may provide insights into its potential therapeutic applications for other neurological disorders. Additionally, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been reported through various methods. One of the most common methods involves the reaction of cyclobutylmethylamine with 1-(prop-2-enyl)piperidine-4-carboxaldehyde in the presence of an acid catalyst, followed by the addition of isopropylamine and phosgene. The product is then purified through recrystallization.
科学研究应用
1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has been studied for its potential pharmacological properties. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. Studies have shown that 1-(Cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea has potential as a therapeutic agent for these disorders.
属性
IUPAC Name |
1-(cyclobutylmethyl)-1-propan-2-yl-3-(1-prop-2-enylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-4-10-19-11-8-16(9-12-19)18-17(21)20(14(2)3)13-15-6-5-7-15/h4,14-16H,1,5-13H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXHQTQIXHEQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC1)C(=O)NC2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)

![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)
![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)